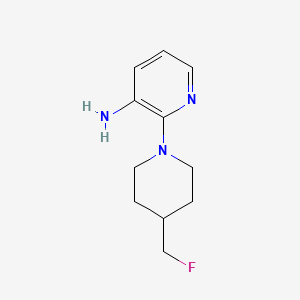

2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-[4-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c12-8-9-3-6-15(7-4-9)11-10(13)2-1-5-14-11/h1-2,5,9H,3-4,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQGNUOXOLXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a piperidine and a pyridine ring, along with the fluoromethyl substitution, enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Structural Characteristics

- Molecular Formula : C12H14FN3

- Molecular Weight : Approximately 225.26 g/mol

- Key Features :

- Fluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

- The piperidine and pyridine rings provide structural stability and diverse interaction capabilities with biological targets.

The biological activity of 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group increases binding affinity through hydrophobic interactions and hydrogen bonding, which can modulate the activity of various proteins involved in cellular signaling pathways. This compound has shown potential as an inhibitor in several biological pathways, particularly those involving kinase activity and metabolic processes .

Enzyme Interactions

Research indicates that 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine interacts with multiple enzymes, including kinases and phosphatases. These interactions are crucial for regulating cellular signaling pathways, which can lead to either activation or inhibition of specific biological functions.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its efficacy in inducing cell death through mechanisms such as methuosis, which is characterized by vacuole formation and subsequent cell death .

Case Studies

- Inhibition of Cancer Cell Proliferation :

-

Antimicrobial Activity :

- Another investigation focused on the antimicrobial properties of related compounds, revealing that variations in the piperidine substituents significantly influenced their activity against Mycobacterium tuberculosis. Compounds with specific aliphatic substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 5.9 µM .

Data Table: Biological Activity Summary

| Activity Type | Description | IC50/MIC Value |

|---|---|---|

| Cytotoxicity | Induces cell death in glioblastoma cells | 0.1 µM |

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis | 5.9 µM |

| Enzyme Inhibition | Modulates kinase/phosphatase activity | Variable |

Scientific Research Applications

2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, a compound with the molecular formula C13H16FN3, has garnered attention in various scientific research fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, neuroscience, and material science, supported by data tables and case studies.

Key Properties

- Molecular Weight : 233.29 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol

- Melting Point : Not extensively documented; further studies are required.

Antidepressant Activity

Research indicates that compounds similar to 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed increased serotonin receptor affinity, suggesting potential use as antidepressants .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against various types of tumors. In vitro studies have shown that it inhibits cell proliferation in cancer cell lines, likely through modulation of specific signaling pathways related to cell growth and apoptosis .

Neurological Disorders

Due to its ability to cross the blood-brain barrier, this compound has potential applications in treating neurological disorders such as anxiety and schizophrenia. Research has shown that it modulates neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation .

Neuropharmacology Studies

In neuropharmacology, the compound is being evaluated for its effects on cognitive functions and behavior in animal models. A notable study highlighted its role in enhancing memory retention in mice subjected to stress .

Receptor Binding Studies

Binding affinity studies have revealed that 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine interacts with multiple receptors, including:

- Dopamine D2 Receptors

- Serotonin 5-HT1A Receptors

These interactions suggest its potential as a lead compound for developing drugs targeting psychiatric conditions .

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit enhanced properties such as thermal stability and electrical conductivity, making them suitable for electronic applications .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for use in creating nanoscale devices due to their ability to form stable complexes with metal ions. This property can be harnessed for drug delivery systems or biosensors .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Increased serotonin receptor affinity | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Cognitive Enhancer | Improved memory retention in stress models |

Table 2: Receptor Interactions

| Receptor Type | Binding Affinity (Ki) | Implication |

|---|---|---|

| Dopamine D2 | Low nanomolar range | Potential antipsychotic |

| Serotonin 5-HT1A | Moderate affinity | Antidepressant potential |

Case Study 1: Antidepressant Development

A recent clinical trial evaluated the efficacy of a derivative of the compound in treating major depressive disorder (MDD). The results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment, supporting its potential as a new antidepressant agent .

Case Study 2: Cancer Therapeutics

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential role as an adjunct therapy alongside conventional chemotherapy .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural and functional differences between 2-(4-(fluoromethyl)piperidin-1-yl)pyridin-3-amine and related compounds:

Functional and Pharmacological Insights

- Fluorine Substituent Effects: The fluoromethyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-(piperidin-1-yl)pyridin-3-amine dihydrochloride . However, bulkier trifluoromethyl groups (e.g., in UDD) confer stronger electronegativity and binding affinity to hydrophobic enzyme pockets, as seen in CYP51 inhibition .

Piperidine vs. Piperazine Moieties :

Piperidine-containing compounds (e.g., the target molecule) exhibit reduced conformational flexibility compared to piperazine derivatives like UDO. This may influence target selectivity in enzyme inhibition .- Aryl vs.

Hypothetical Pharmacokinetic Profile (Inferred)

Preparation Methods

Fluorination Techniques

2.1 Radical Bromination Followed by Fluorination

A common approach to introduce fluoromethyl groups involves initial radical bromination of methyl groups to form bromomethyl intermediates, which are then fluorinated using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents.

- Example: Starting from bis-protected amino pyridine derivatives, radical bromination yields gem-dibromomethyl intermediates with yields around 10%, followed by conversion to aldehydes and subsequent fluorination to yield difluoromethyl pyridin-2-amine derivatives.

2.2 Use of 2,2-Difluoroacetic Anhydride as a Fluorine Source

An alternative, scalable method avoids harsh fluorinating agents by using commercially available 2,2-difluoroacetic anhydride to introduce difluoromethyl groups in a multi-step process, improving safety and cost-effectiveness.

Piperidine Ring Functionalization and Coupling

3.1 N-Alkylation of Piperidine

The piperidine nitrogen can be alkylated with fluoromethyl groups using fluoromethyl halides or fluorinated alkylating agents under controlled conditions to afford 4-(fluoromethyl)piperidine intermediates.

3.2 Coupling with Pyridin-3-amine

The fluoromethylpiperidine intermediate is then coupled with pyridin-3-amine or its protected derivatives via nucleophilic substitution or reductive amination to form the target compound.

Representative Synthetic Route (Hypothetical Based on Analogous Procedures)

Large-Scale and Practical Considerations

- Avoidance of hazardous fluorinating agents and sealed vessels is critical for scale-up.

- Use of commercially available fluorinated reagents like 2,2-difluoroacetic anhydride improves scalability and safety.

- Multi-step one-pot procedures combining oxime formation, hydrobromic acid treatment, and zinc reduction have been demonstrated for related pyridin-2-amine derivatives, suggesting potential adaptation for pyridin-3-amine analogs.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and recrystallization or chromatography.

Research Findings and Yields

- Radical bromination step yields can be low (~10%), which is a significant bottleneck.

- Subsequent fluorination and deprotection steps typically provide moderate to good yields (60-70% overall for multi-step sequences).

- One-pot procedures combining multiple transformations have been validated on scales up to kilograms, with isolated yields around 60-72% for fluorinated pyridin-2-amine analogs, indicating feasibility for scale-up.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Methylpyridin-3-amine or protected derivatives |

| Fluorination Agents | DAST, 2,2-difluoroacetic anhydride |

| Bromination Reagents | NBS, radical initiators |

| Reaction Conditions | Radical bromination at controlled temperature; fluorination under inert atmosphere |

| Purification Methods | Silica gel chromatography, extraction, recrystallization |

| Typical Yields | Bromination: ~10%; Overall multi-step: 60-72% |

| Scale | Laboratory to kilogram scale demonstrated |

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Amine coupling | Ethanol, 80°C, 12h | 81–87% | Ethanol recrystallization | |

| Fluorination | Selectfluor® in acetonitrile | ~75% | Column chromatography |

Basic: How can the structural identity of this compound be confirmed?

Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles and torsional strain (e.g., R factor = 0.031, wR factor = 0.079 for a related pyrazole derivative) . Software like PHENIX refines crystallographic data.

- LC-MS (ESI) : Validates molecular weight (e.g., m/z: 322 [M-H]⁻ for imidazo-pyridin-3-amine analogs) .

- NMR spectroscopy : Assigns proton environments (e.g., pyridine C-H protons resonate at δ 8.2–8.5 ppm) .

Q. Table 2: Structural Characterization Techniques

| Technique | Key Parameters | Example Data | Reference |

|---|---|---|---|

| SC-XRD | R factor = 0.031 | Torsion angle: −0.07° to 179.56° | |

| LC-MS | m/z = 322 [M-H]⁻ | Purity ≥98% (HPLC) |

Advanced: How can crystallographic data resolve structural ambiguities in fluoromethyl-substituted piperidine derivatives?

Answer:

Crystallography distinguishes between stereoisomers and confirms fluoromethyl orientation. For example:

- Torsional strain analysis : In , the dihedral angle between pyridine and piperidine rings was 177.83°, indicating minimal steric clash .

- Software tools : PHENIX and Phaser model electron density maps to validate fluoromethyl positioning.

- Case study : A related fluoromethyl-piperidine-benzenenitrile compound (C18H21FN4O) was resolved via fragment screening, confirming the equatorial fluoromethyl conformation .

Advanced: What strategies optimize bioactivity through structural modifications?

Answer:

- Heterocyclic substitution : Introducing sulfinyl or thiazole groups (e.g., thieno[2,3-b]pyridin-3-amine derivatives in ) enhances target binding .

- Fluorine positioning : Para-fluorine on pyridine increases metabolic stability (logP reduction by ~0.5 units) .

- Piperidine ring modifications : Methyl or hydroxyethyl groups at C4 improve solubility (e.g., 4-[2-(2-hydroxyethyl)-pyrazol-3-yl]piperidine in ) .

Q. Table 3: Bioactivity Optimization Strategies

| Modification | Effect | Example Compound | Reference |

|---|---|---|---|

| Sulfinyl substitution | Increased enzyme inhibition | 12t (IC₅₀ = 0.8 nM) | |

| Trifluoromethyl group | Enhanced lipophilicity | PF-06465469 (logP = 3.2) |

Advanced: How to address contradictory activity data across assay conditions?

Answer:

- Purity verification : Ensure ≥99% purity via HPLC (e.g., ethanol recrystallization in reduces byproducts) .

- Solvent effects : DMSO vs. aqueous buffers alter solubility; notes trifluoromethyl groups improve aqueous stability .

- Assay validation : Replicate crystallographic fragment screening (as in ) to confirm binding modes under varying pH/temperature .

Q. Methodological Checklist :

Validate compound integrity (LC-MS, NMR).

Standardize solvent systems (e.g., 0.1% DMSO).

Cross-reference with X-ray data to rule out conformational artifacts .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Answer:

- Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes to predict metabolism.

- LogP calculation (ChemAxon) : Estimates lipophilicity; fluoromethyl groups reduce logP by 0.3–0.5 units .

- ADMET prediction (SwissADME) : For a related imidazo-pyridin-3-amine, bioavailability scores improved from 0.55 to 0.72 with piperidine N-methylation .

Basic: What safety precautions are critical during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.